molecular formula C8H10BrNO2 B3210183 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol CAS No. 1062541-76-7

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Cat. No.: B3210183
CAS No.: 1062541-76-7
M. Wt: 232.07 g/mol
InChI Key: MFXKEZYXDFMXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol is a chemical compound belonging to the pyridine family It is characterized by the presence of bromine, methoxy, and dimethyl groups attached to a pyridin-3-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol typically involves the bromination of 5-methoxy-4,6-dimethylpyridin-3-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted pyridin-3-ol derivatives
  • Oxidized methoxy derivatives
  • Dehalogenated pyridin-3-ol compounds

Scientific Research Applications

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol depends on its interaction with molecular targets. It may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their catalytic activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing Cellular Responses: Triggering specific cellular responses such as apoptosis or cell cycle arrest through its chemical interactions.

Comparison with Similar Compounds

  • 2-Bromo-4,6-dimethylpyridin-3-ol
  • 5-Methoxy-4,6-dimethylpyridin-3-ol
  • 2-Bromo-5-methoxypyridin-3-ol

Comparison:

    Structural Differences: The presence and position of bromine, methoxy, and dimethyl groups distinguish these compounds from each other.

    Reactivity: The reactivity of these compounds varies based on the substituents and their positions on the pyridine ring.

    Applications: While they may share some applications, the unique structural features of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol make it particularly suitable for specific research and industrial purposes.

Properties

IUPAC Name

2-bromo-5-methoxy-4,6-dimethylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-4-6(11)8(9)10-5(2)7(4)12-3/h11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXKEZYXDFMXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1OC)C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
Reactant of Route 3
2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.